2-Bromo-6-fluoro-4-methylphenylboronic acid pinacol ester 2-Bromo-6-fluoro-4-methylphenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2121512-27-2
VCID: VC11679261
InChI: InChI=1S/C13H17BBrFO2/c1-8-6-9(15)11(10(16)7-8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Br)C)F
Molecular Formula: C13H17BBrFO2
Molecular Weight: 314.99 g/mol

2-Bromo-6-fluoro-4-methylphenylboronic acid pinacol ester

CAS No.: 2121512-27-2

Cat. No.: VC11679261

Molecular Formula: C13H17BBrFO2

Molecular Weight: 314.99 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6-fluoro-4-methylphenylboronic acid pinacol ester - 2121512-27-2

Specification

CAS No. 2121512-27-2
Molecular Formula C13H17BBrFO2
Molecular Weight 314.99 g/mol
IUPAC Name 2-(2-bromo-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C13H17BBrFO2/c1-8-6-9(15)11(10(16)7-8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
Standard InChI Key KTNWLSMJWHGBNL-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Br)C)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Br)C)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a phenyl ring substituted at the 2-, 4-, and 6-positions with bromine, methyl, and fluorine groups, respectively. The boronic acid functionality is protected as a pinacol ester, forming a 1,3,2-dioxaborolane ring. This structural configuration enhances stability compared to free boronic acids, mitigating protodeboronation and enabling handling under ambient conditions.

Key structural attributes:

  • Bromine (2-position): Provides a potential site for further functionalization via cross-coupling or nucleophilic substitution.

  • Fluorine (6-position): Introduces electron-withdrawing effects, modulating the ring's electronic profile.

  • Methyl group (4-position): Contributes steric bulk and influences regioselectivity in coupling reactions.

The IUPAC name, 2-(2-bromo-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, precisely reflects this substitution pattern and boronate esterification .

Physicochemical Properties

While detailed experimental data on melting point, solubility, and spectral characteristics remain limited in public literature, inferences can be drawn from analogous arylboronic esters:

PropertyEstimated ValueBasis for Estimation
SolubilityModerate in THF, DCM, ethersSimilar pinacol esters
StabilityAir-stable at room temperatureBoronate ester protection
ReactivitySuzuki coupling, halogen exchangeFunctional group interplay

The compound’s 19F^{19}\text{F} NMR spectrum would likely show a singlet near -110 ppm, consistent with meta-fluorine substituents, while 11B^{11}\text{B} NMR might exhibit a peak around 30 ppm, typical for trigonal boronate esters .

Synthesis and Manufacturing

General Synthetic Route

The synthesis mirrors established procedures for arylboronic acid pinacol esters :

  • Boronic Acid Preparation: Halogen-metal exchange on 2-bromo-6-fluoro-4-methylbromobenzene, followed by trapping with triisopropyl borate.

  • Esterification: React the crude boronic acid with pinacol (1.2 equiv) in anhydrous diethyl ether overnight.

  • Purification: Flash chromatography (e.g., petroleum ether/ethyl acetate 95:5) yields the pure ester .

Critical parameters:

  • Solvent choice: Ethers prevent boronic acid self-condensation.

  • Stoichiometry: Excess pinacol ensures complete esterification.

  • Purification: Silica gel chromatography removes unreacted diol and byproducts .

Scale-Up Considerations

Industrial production (e.g., by Nanjing YakeLun Pharmaceutical Co.) likely employs continuous flow systems to enhance yield and purity. Key challenges include:

  • Managing exothermicity during boronylation.

  • Minimizing residual solvents below ICH guidelines.

  • Ensuring consistent regiochemical purity, as bromine and fluorine direct subsequent reactions differently .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a bench-stable boronic ester, this compound participates in palladium-catalyzed couplings with aryl halides. For example:

Ar-B(pin)+Ar’-XPd(PPh3)4,baseAr-Ar’+B(pin)-X\text{Ar-B(pin)} + \text{Ar'-X} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{base}} \text{Ar-Ar'} + \text{B(pin)-X}

Advantages over boronic acids:

  • Reduced homo-coupling side reactions.

  • Compatibility with aqueous workup steps.

Sequential Functionalization

The bromine substituent allows sequential cross-couplings:

  • Initial Suzuki coupling at the boronate position.

  • Subsequent Buchwald-Hartwig amination or Ullmann coupling at the bromine site.

This orthogonal reactivity enables rapid assembly of polysubstituted arenes for pharmaceutical intermediates.

Supplier10g Price25g Price100g Price
AOBChem$256$502$1391

Major Chinese suppliers dominate production, reflecting regional expertise in boronate chemistry. Minimum order quantities and lead times vary, necessitating advance planning for large-scale projects.

Future Research Directions

Biological Activity Screening

While no published studies exist on this compound’s bioactivity, fluorinated boronic esters show promise in:

  • Protease inhibition: Boron’s vacant p-orbital interacts with catalytic serine residues.

  • Anticancer agents: Fluorine enhances membrane permeability and metabolic stability.

Materials Science Applications

Exploratory areas include:

  • MOF precursors: Boronate esters as linkers in porous materials.

  • Polymer additives: Fluorine content improving thermal stability.

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